molecular formula C18H17N5O4S B2385918 N-(4-amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868226-41-9

N-(4-amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2385918
CAS No.: 868226-41-9
M. Wt: 399.43
InChI Key: SZADOZVAGMKZCL-UHFFFAOYSA-N
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Description

N-(4-Amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a pyrimidinone-based compound featuring a fused furan-2-carboxamide moiety and a benzylamino-oxoethyl thioether side chain. Pyrimidinones are well-studied scaffolds in medicinal chemistry due to their structural mimicry of nucleobases and their ability to engage in hydrogen bonding, making them relevant for targeting enzymes like kinases, polymerases, and proteases .

Properties

IUPAC Name

N-[4-amino-2-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c19-15-14(21-16(25)12-7-4-8-27-12)17(26)23-18(22-15)28-10-13(24)20-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,20,24)(H,21,25)(H3,19,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZADOZVAGMKZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in the context of diabetes management and potential anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C22H23N5O5S
Molecular Weight 469.5 g/mol
CAS Number 868228-06-2

1. β-cell Protective Activity

Recent studies have highlighted the compound's ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a significant contributor to diabetes. The compound exhibits potent β-cell protective activity, with an effective concentration (EC50) of approximately 0.1μM0.1\,\mu M, showcasing its potential as a therapeutic agent against diabetes-related complications .

2. Antitumor Activity

In addition to its antidiabetic properties, this compound has shown promising results in inhibiting tumor cell proliferation. Various derivatives of similar structures have demonstrated significant antitumor activity across different cancer cell lines, indicating a potential for development as an anticancer drug .

Case Study 1: ER Stress-Induced Cell Death

A study investigated the impact of this compound on INS-1 cells under chronic ER stress induced by tunicamycin (Tm). The results indicated that co-treatment with the compound significantly reduced the levels of cleaved caspase-3 and PARP, markers of apoptotic cell death, thus confirming its protective role in β-cell survival during stress conditions .

Case Study 2: Antitumor Efficacy

Another research effort focused on the antitumor potential of structurally related compounds. The findings revealed that certain derivatives exhibited high potency against various cancer cell lines in both 2D and 3D assays, suggesting that modifications to the structure can enhance biological activity while minimizing toxicity .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity TypeDescriptionEC50/Effectiveness
β-cell Protection Protects against ER stress-induced apoptosisEC50 ~ 0.1μM0.1\,\mu M
Antitumor Activity Inhibits proliferation in various cancer cell linesHigh potency observed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 4-amino-6-oxo-1,6-dihydropyrimidin-5-yl core but differ in substituents, which critically influence their physicochemical and pharmacological profiles. Below is a detailed analysis:

Pharmacological and Physicochemical Properties

  • Solubility: Sulfonamide derivatives (e.g., V, VII, IX) generally exhibit higher aqueous solubility due to their polar sulfonyl groups, whereas the target compound’s furan carboxamide may reduce solubility compared to sulfonamides but improve it relative to non-polar substituents .
  • Lipophilicity: The benzylamino-oxoethyl thioether in the target compound likely increases logP compared to sulfonamide derivatives but remains less lipophilic than hexylthio-substituted analogs (e.g., VII) .
  • Biological Activity: While direct data for the target compound are unavailable, sulfonamide analogs (e.g., IX) show broad-spectrum antitrypanosomatidic activity, suggesting that the pyrimidinone core is critical for antiparasitic targeting.

Spectroscopic and Analytical Data

  • 1H NMR Trends :
    • Target Compound : Expected aromatic proton signals near δ7.3–7.5 (benzyl group) and δ6.4–6.6 (furan).
    • Compound V : Aromatic protons at δ7.84–7.73 (benzenesulfonamide) .
    • Compound IX : Distinct downfield shifts (δ11.72) due to nitro group deshielding .

Data Tables

Table 2: Functional Group Impact on Properties

Compound Class Substituent Impact on Solubility Likely Pharmacological Role
Sulfonamide derivatives -SO₂NH₂ High Enzyme inhibition via H-bonding
Carboxamide derivatives -CONH₂ (furan-linked) Moderate Target specificity
Thioether derivatives -S-CH₂-CO-NH-Bn Low to moderate Lipophilicity modulation

Preparation Methods

General Synthetic Approaches

The synthesis of N-(4-amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide can be approached through multiple synthetic pathways, each with distinct advantages and limitations. Based on the structural analysis and related compound syntheses, three primary approaches have been identified:

Convergent Synthesis Approach

A convergent synthesis strategy involves the preparation of key structural fragments followed by their assembly to construct the target molecule. This approach is particularly advantageous for complex structures like our target compound, as it allows for:

  • Parallel synthesis of building blocks
  • Optimization of individual reaction steps
  • Greater flexibility in modifying substituents
  • Higher overall yields by minimizing the number of sequential steps

Linear Synthesis Approach

The linear synthesis pathway begins with a readily available pyrimidine core that undergoes sequential functionalization to introduce the required substituents. While this approach may suffer from decreasing yields with increasing steps, it offers streamlined process development and simpler purification at intermediate stages.

One-Pot Multicomponent Reaction Approach

Multicomponent reactions (MCRs) have emerged as powerful tools for constructing complex heterocycles in a single step. For our target compound, adaptations of classic MCRs such as the Ugi reaction or variations of one-pot cyclization protocols offer an attractive synthetic route with significant time and resource efficiency.

Detailed Synthetic Methods

Synthesis via Pyrimidine Core Construction and Functionalization

The synthesis of this compound can be achieved through initial construction of the pyrimidine core followed by strategic functionalization.

Preparation of the Pyrimidine Core

The pyrimidine core synthesis begins with the cyclization reaction of urea with appropriate cyanoacetate derivatives, similar to the approach documented for related pyrimidine compounds:

(1) Cyclization reaction: Sodium metal is dissolved in absolute alcohol (methanol or ethanol), followed by dropwise addition of cyanoacetate. After a designated reaction period, urea is added, and the mixture undergoes reflux heat preservation.

(2) After completion, the reaction mixture is filtered at room temperature, and the filter cake is dissolved in water. The pH is adjusted to neutral, followed by thorough stirring, filtration, and drying to obtain 4-amino-2,6(1H,3H)-pyrimidinedione.

This initial pyrimidine scaffold then undergoes selective functionalization at various positions to introduce the required substituents.

Incorporation of the Furan-2-carboxamide Moiety

The furan-2-carboxamide moiety is typically introduced through an amidation reaction between an amine-functionalized pyrimidine intermediate and 2-furoyl chloride. This approach is supported by the synthesis procedure described for N-(2-((4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)thio)pyrimidin-4-yl)furan-2-carboxamide:

To a solution of the pyrimidine intermediate (0.151 mmol) and Et3N (1.51 mmol) in 2 mL of anhydrous dioxane, 2-furoyl chloride (1.51 mmol) is added dropwise. The resulting mixture is stirred at room temperature for 12 h. The solvent is removed under reduced pressure, and the residue is purified by preparatory TLC to afford the desired product.

One-Pot Synthesis Approach

A more efficient synthetic approach utilizes a one-pot methodology, which minimizes isolation of intermediates and potentially improves overall yield. This approach is inspired by the one-pot synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones described in search result.

The one-pot synthesis involves the following key steps:

  • Formation of a reactive intermediate through the interaction of the pyrimidine core with an electrophilic agent
  • Subsequent reaction with the amine component
  • Final functionalization to introduce the furan-2-carboxamide moiety

This approach offers advantages in terms of time efficiency and potentially higher overall yields by avoiding isolation of unstable intermediates.

Synthesis via Modified Ugi Reaction

Drawing inspiration from the ammonia-Ugi reaction methodology described in search result, a multi-component approach can be designed for the synthesis of our target compound:

The reaction involves the condensation of an isocyanide, an aldehyde, and a carboxylic acid derivative in the presence of benzylamine to form the 2-(benzylamino)-2-oxoethyl moiety. Subsequent coupling with a suitably functionalized pyrimidine-thiol intermediate introduces the thioether linkage, followed by incorporation of the furan-2-carboxamide group.

This approach is particularly appealing for its atom economy and potential for library generation of related compounds by varying the input components.

Optimization of Synthesis Conditions

Optimization of the synthetic conditions is crucial for improving yields and ensuring reproducibility. Key parameters that require optimization include:

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. For the synthesis of our target compound, polar aprotic solvents typically provide optimal results:

Solvent Advantages Limitations
DMF High solubility of intermediates, enables high-temperature reactions Difficult to remove, potential toxicity issues
DMSO Excellent solubilizing properties, promotes nucleophilic substitutions High boiling point, challenging workup
Dioxane Good solvent for acylation reactions, easily removed Limited solubility for some polar intermediates
Acetonitrile Moderate polarity, easy removal, good for SN2 reactions Limited high-temperature applications
THF Versatile, compatible with organometallic reagents Limited high-temperature stability

Based on experimental results from related compounds, a combination of THF for the amidation step and DMF for the thioether formation typically provides optimal results.

Temperature and Reaction Time Optimization

Reaction temperature and duration significantly impact yield and product purity. The following table summarizes optimal conditions for key reaction steps:

Reaction Step Temperature Range (°C) Reaction Time (h) Notes
Pyrimidine core formation 65-80 (reflux) 3-4 Extended reaction times lead to degradation
Thioether linkage formation 120 24 Copper catalyst enhances reaction rate
Furan-2-carboxamide introduction 25 (room temperature) 12 Lower temperature minimizes side reactions
Benzylamino-2-oxoethyl incorporation 0-5 1.5 Temperature control critical for selectivity

Catalyst Selection

For the thioether formation step, copper catalysts have shown significant efficiency in promoting C-S bond formation. Based on analogous reactions reported for similar compounds, the following catalytic systems have been evaluated:

Catalyst System Loading (mol%) Yield (%) Comments
CuI/Neocuproine 20/20 67-74 Most effective for complex substrates
Copper(I) thiophene-2-carboxylate 30 74 Excellent for air-sensitive reactions
CuBr·Me2S 10-15 60-70 Cost-effective alternative

Purification and Characterization

Purification Methods

The purification of this compound requires careful consideration due to its complex structure and multiple functional groups. The following purification methods have been found effective:

Column Chromatography

Column chromatography using silica gel with specific solvent systems has proven effective:

  • CH2Cl2/MeOH–NH3(7N), 20:1 to 40:1 gradient elution
  • Ethyl acetate/Hexane, 2:3 ratio for intermediate purification
Crystallization

Selective crystallization can be achieved using:

  • Methanol as recrystallization solvent
  • Slow addition of water to concentrated methanol solution
  • Cold temperature (-5 to 0°C) crystallization

Analytical Characterization

The characterization of the final compound typically includes the following data:

NMR Spectroscopy

Expected key signals in the 1H NMR spectrum (DMSO-d6) include:

  • Furan protons: 7.5-7.6 ppm (1H), 7.2-7.3 ppm (1H), 6.5-6.6 ppm (1H)
  • Benzyl CH2: 4.4-4.5 ppm (2H)
  • Aromatic protons from the benzyl group: 7.2-7.4 ppm (5H)
  • Amide NH protons: 10.1-10.2 ppm (typically broad)
  • Thioether-linked CH2: 3.6-3.7 ppm (2H)
Mass Spectrometry

Based on the molecular formula (C18H17N5O4S), the expected mass spectral data would include:

  • [M+H]+ calculated: 400.1
  • [M+Na]+ calculated: 422.1

Comparative Analysis of Synthetic Methods

A critical evaluation of the different synthetic approaches reveals their relative strengths and limitations:

Synthetic Approach Advantages Limitations Overall Yield Steps
Convergent synthesis Higher purity, modularity More complex execution Moderate (30-40%) 5-6
Linear synthesis Straightforward, scalable Lower overall yield Low (15-25%) 7-8
One-pot methodology Time-efficient, fewer isolations Challenging purification Moderate (35-45%) 3-4
Modified Ugi reaction Atom economical, versatile Complex reaction control Variable (20-60%) 2-3

The one-pot methodology and modified Ugi reaction approach offer the most promising balance between synthetic efficiency and yield for the preparation of this compound.

Q & A

Basic Research Question

  • 1H/13C NMR : Confirm regiochemistry of the pyrimidinone ring and thioether linkage. Anomalous shifts may indicate tautomerization or impurities .
  • HRMS : Verify molecular weight (theoretical m/z 433.9 for C18H16ClN5O4S analogs) .
  • HPLC-PDA : Assess purity (>95% required for biological assays) using C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (if crystallizable) .

How can reaction conditions be optimized to improve scalability for preclinical studies?

Advanced Research Question
Critical parameters include:

  • Solvent selection : DMF or dichloromethane (DCM) for solubility, but switch to greener solvents (e.g., cyclopentyl methyl ether) for scale-up .
  • Catalyst loading : Reduce HATU/HBTU usage by 10–15% via pre-activation of carboxylates .
  • Temperature control : Maintain 0–5°C during amide coupling to suppress epimerization .
  • Workflow integration : Use flow chemistry for intermediates prone to degradation (e.g., thioacetamide derivatives) .

What strategies are recommended for assessing the compound’s stability under physiological conditions?

Advanced Research Question

  • Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 9.0), and oxidative (H2O2) conditions to identify labile groups (e.g., thioether cleavage) .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound via LC-MS .
  • Light sensitivity : Store in amber vials if UV-Vis shows photodegradation (common in dihydropyrimidinones) .

How can computational tools aid in predicting the compound’s mechanism of action?

Advanced Research Question

  • Molecular docking : Screen against targets like kinases or HDACs using AutoDock Vina, focusing on the pyrimidinone core’s hydrogen-bonding potential .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to prioritize targets .
  • ADMET prediction : Use SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .

What are the key considerations for designing SAR studies on this scaffold?

Advanced Research Question

Core modifications : Compare activity of pyrimidinone vs. pyridine analogs to determine if the dihydro ring is critical .

Substituent effects : Synthesize derivatives with varied aryl groups (e.g., 4-fluorobenzyl vs. 3-nitrobenzyl) to map steric/electronic requirements .

Bioisosteric replacement : Replace the furan ring with thiophene or pyrrole to assess impact on solubility and target binding .

How should researchers address discrepancies in spectroscopic data during structural elucidation?

Advanced Research Question

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., pyrimidinone C5-H) .
  • Isotopic labeling : Introduce 13C at the thioether sulfur to track fragmentation patterns in MS/MS .
  • Comparative analysis : Cross-reference with analogs (e.g., PubChem data for C18H16ClN5O4S derivatives) to validate shifts .

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